

Silane, trimethyl(2-propynyloxy)- CAS number 5582-62-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Silane, trimethyl(2-propynyloxy)-*

Cat. No.: B1585590

[Get Quote](#)

An In-depth Technical Guide to **Silane, trimethyl(2-propynyloxy)-** (CAS 5582-62-7)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **Silane, trimethyl(2-propynyloxy)-**, a versatile bifunctional reagent critical to modern organic synthesis, materials science, and drug discovery. We will move beyond a simple recitation of properties to explore the causality behind its reactivity and the strategic considerations for its application in research and development settings.

Core Molecular Profile & Physicochemical Properties

Silane, trimethyl(2-propynyloxy)-, also known as trimethyl(prop-2-ynoxy)silane or 2-propynyl trimethylsilyl ether, is an organosilicon compound distinguished by two key functional moieties: a terminal alkyne and a trimethylsilyl (TMS) ether.^[1] This unique combination allows it to serve dual roles, primarily as a protected form of propargyl alcohol and as a key building block for "click chemistry" conjugations.^{[1][2]}

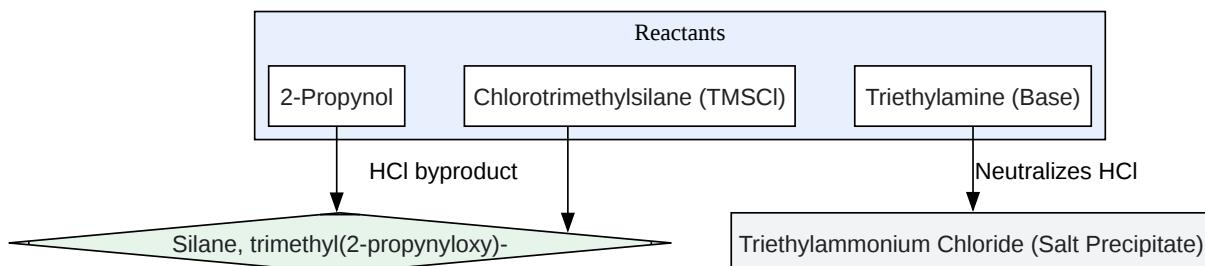
Property	Value	Source(s)
CAS Number	5582-62-7	[1] [3]
Molecular Formula	C ₆ H ₁₂ OSi	[1] [3]
Molecular Weight	128.24 g/mol	[1] [3]
IUPAC Name	trimethyl(prop-2-yloxy)silane	[1]
Physical Form	Liquid	
Flash Point	48 °F (8.9 °C)	[1]
Density	~0.85 g/cm ³	[1]
SMILES	C--INVALID-LINK--(C)OCC#C	[1]
InChI Key	ZZRPJWCNCLSORL-UHFFFAOYSA-N	[1]

Synthesis and Verification

The most direct and common synthesis of trimethyl(2-propynyl) silane involves the silylation of 2-propynol (propargyl alcohol).[\[1\]](#) This reaction leverages the high affinity of silicon for oxygen and is a foundational technique in organic synthesis for the protection of hydroxyl groups.[\[4\]](#)

Protocol: Synthesis via Silylation

This protocol describes a standard laboratory procedure for the synthesis of trimethyl(2-propynyl) silane. The causality for using a base like triethylamine is twofold: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the HCl byproduct, driving the reaction to completion.[\[4\]](#)


Materials:

- 2-propynol (propargyl alcohol)
- Chlorotrimethylsilane (TMSCl)

- Triethylamine (NEt_3) or other suitable non-nucleophilic base (e.g., pyridine, imidazole)
- Anhydrous diethyl ether or dichloromethane (DCM) as solvent
- Magnetic stirrer and stirring bar
- Round-bottom flask, dropping funnel, and condenser
- Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

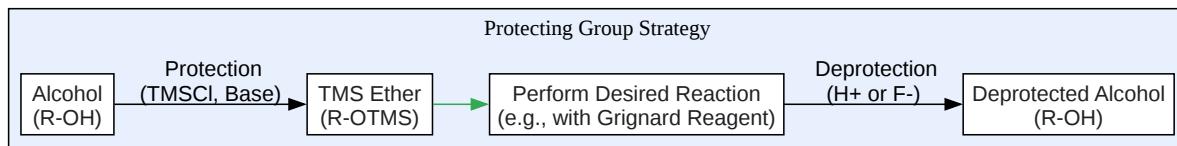
- **Setup:** Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
- **Reagent Charging:** Dissolve 2-propynol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.
- **Silylation:** Cool the solution to 0 °C using an ice bath. Add chlorotrimethylsilane (1.1 eq), dissolved in a small amount of anhydrous diethyl ether, dropwise via the dropping funnel over 30 minutes. A white precipitate of triethylammonium chloride will form.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
- **Workup:** Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of fresh anhydrous ether.
- **Purification:** Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by distillation to yield pure **Silane, trimethyl(2-propynyloxy)-**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Silane, trimethyl(2-propynyloxy)-**.

Spectroscopic Verification

Verifying the structure is paramount. The Fourier Transform Infrared (FTIR) spectrum provides a definitive signature for the terminal alkyne, exhibiting a sharp, strong absorption band around 3300 cm^{-1} corresponding to the $\equiv\text{C-H}$ stretch.^[1] ^1H NMR spectroscopy will show characteristic peaks for the trimethylsilyl group (a singlet at $\sim 0.2\text{ ppm}$, 9H), the methylene protons adjacent to the oxygen ($-\text{OCH}_2-$, a doublet at $\sim 4.2\text{ ppm}$, 2H), and the acetylenic proton ($-\text{C}\equiv\text{CH}$, a triplet at $\sim 2.4\text{ ppm}$, 1H).


The Dichotomy of Reactivity: A Tale of Two Functional Groups

The utility of this molecule stems from the distinct yet complementary reactivity of its two functional ends.

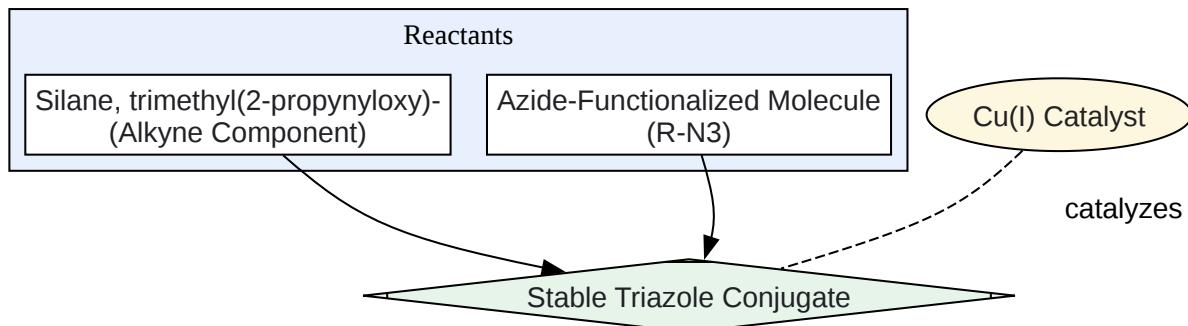
A. The Trimethylsilyl (TMS) Ether: A Reliable Protecting Group

The TMS ether serves as a robust protecting group for the primary alcohol of the propargyl moiety.^[1] The acidic proton of an alcohol can interfere with many organometallic reagents (like Grignard or organolithium reagents) and strong bases.^{[4][5]} By converting the $-\text{OH}$ group to a

non-acidic -OTMS ether, these subsequent reactions can be performed without undesirable side reactions.[6]

[Click to download full resolution via product page](#)

Caption: General workflow for alcohol protection and deprotection.


Deprotection Protocol: The Si-O bond is labile under specific conditions, allowing for easy removal of the TMS group.

- Acidic Conditions: Treatment with dilute mineral acids (e.g., HCl in methanol) or organic acids rapidly cleaves the silyl ether.[7]
- Fluoride Ion Source: The silicon-fluorine bond is exceptionally strong, making fluoride ions (e.g., from Tetra-n-butylammonium fluoride, TBAF) highly effective for selective and mild deprotection.[8][9] A typical procedure involves stirring the silyl ether with a solution of TBAF in a solvent like THF at room temperature.[9]

B. The Terminal Alkyne: The Gateway to Click Chemistry

The terminal alkyne is the molecule's key to forming complex bioconjugates and materials. It is a workhorse in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click chemistry" reaction.[1][2][10] This reaction is prized by drug development professionals for its high efficiency, specificity, and biocompatibility, allowing for the rapid and reliable joining of molecular fragments.[2][11]

The reaction involves the coupling of the terminal alkyne of trimethyl(2-propynyoxy)silane with an azide-functionalized molecule (e.g., a peptide, a drug scaffold, or a fluorescent tag) in the presence of a Cu(I) catalyst to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2][12]

[Click to download full resolution via product page](#)

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This powerful conjugation strategy is widely used in:

- Drug Discovery: Linking fragments to build novel bioactive compounds or creating Proteolysis Targeting Chimeras (PROTACs).[2]
- Bioconjugation: Attaching imaging agents or affinity tags to biomolecules.
- Materials Science: Synthesizing functionalized polymers and modifying surfaces.[1][13]

Safety and Handling

As a flammable and moisture-sensitive liquid, **Silane, trimethyl(2-propynyoxy)-** requires careful handling in a laboratory setting.[1][3]

Hazard Category	Precautionary Measures	Source(s)
Flammability	Highly flammable liquid and vapor (UN1993, Hazard Class 3).[3] Keep away from heat, sparks, open flames, and hot surfaces.[14] Use explosion-proof electrical and ventilating equipment.[3]	[3][14]
Health Hazards	May cause skin and eye irritation.[1][3] Suspected to be harmful if inhaled or swallowed.[1] The toxicological properties have not been fully investigated.[3]	[1][3]
Handling	Handle in a well-ventilated area or under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Ground all equipment to prevent static discharge.[3]	[3][14]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is moisture-sensitive; storage under an inert gas is recommended.[3][15] Recommended storage temperature is 2-8°C.	[3][15]

Conclusion

Silane, trimethyl(2-propynyloxy)- is more than a simple chemical; it is a strategic tool for molecular construction. Its value lies in the orthogonal reactivity of its silyl ether and terminal alkyne functionalities. For researchers, scientists, and drug development professionals, understanding the causality behind its synthesis, protection/deprotection strategies, and its role in click chemistry is essential for leveraging its full potential in creating novel therapeutics, advanced materials, and complex molecular probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Silane, trimethyl(2-propynyloxy)- | 5582-62-7 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Silyl Groups - Gelest [technical.gelest.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Research Portal [researchdiscovery.drexel.edu]
- 14. tcichemicals.com [tcichemicals.com]
- 15. tert-Butyldimethyl(2-propynyloxy)silane | 76782-82-6 | TCI AMERICA [tcichemicals.com]
- To cite this document: BenchChem. [Silane, trimethyl(2-propynyloxy)- CAS number 5582-62-7]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1585590#silane-trimethyl-2-propynyoxy-cas-number-5582-62-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com